2-[3-(4-Methylphenyl)phenyl]ethan-1-amine
Description
2-[3-(4-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group, connected to an ethan-1-amine moiety. It is a versatile compound with various applications in scientific research and industry.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-5-7-14(8-6-12)15-4-2-3-13(11-15)9-10-16/h2-8,11H,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPQEOONDVKVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This method is highly selective and can be optimized for high yield and purity . Another method involves the reaction of benzylamine with thionyl chloride under controlled conditions to produce the desired amine .
Industrial Production Methods
In industrial settings, the production of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of catalysts and specific reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied extensively in medicinal chemistry for its structural analogs and derivatives, which have shown promising biological activities. Researchers focus on modifying the compound's structure to enhance its efficacy and reduce toxicity.
Case Study: Antimalarial Activity
A notable study highlighted the synthesis of derivatives related to 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine that exhibited significant antimalarial properties against Plasmodium falciparum. The lead compound demonstrated enhanced therapeutic efficacy through structural modifications, indicating a pathway for developing new antimalarial agents .
Neuropharmacology
The compound's influence on neurotransmitter systems has been investigated, particularly its role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This receptor is implicated in various neurological disorders.
Case Study: Neurological Implications
Research has demonstrated that compounds structurally related to 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine activate dopaminergic pathways in vitro. Such activation suggests potential applications in treating mood disorders and schizophrenia. The study found that specific substitutions on the phenyl ring could modulate receptor activation levels, opening avenues for new therapeutic strategies .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for developing effective drugs. SAR studies involving 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine have provided insights into how modifications can influence pharmacological effects.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl substitution on the phenyl ring | Increased potency against P. falciparum | |
| Alterations at the amine position | Enhanced TAAR1 receptor activation |
Therapeutic Potential
The compound's derivatives have been explored for their therapeutic potential beyond antimalarial and neuropharmacological applications.
Case Study: Antidepressant Effects
Recent studies suggest that certain derivatives may exhibit antidepressant-like effects by modulating serotonin and dopamine levels in animal models. The implications of these findings could be significant for developing new antidepressant therapies .
Mechanism of Action
The mechanism by which 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
4’-(Trifluoromethyl)phenethylamine: Another phenethylamine derivative with different substituents.
Uniqueness
2-[3-(4-Methylphenyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-[3-(4-Methylphenyl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its structural features, which include a phenyl ring substituted with a methyl group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine can be represented as follows:
This compound features an ethylamine backbone with two phenyl groups, one of which is substituted with a methyl group. Such structural characteristics are often associated with various biological activities, including neuropharmacological effects.
Pharmacological Activities
1. Antioxidant Activity
Research indicates that compounds similar to 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine exhibit significant antioxidant properties. For instance, studies have shown that related phenethylamines can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), where higher percent inhibition rates correlate with enhanced antioxidant potential .
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine | 93.75 ± 0.47 | 7.12 ± 2.32 |
| BHA (Butylated Hydroxyanisole) | Reference | - |
2. Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively studied. For example, derivatives of phenethylamines have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly depending on their structural variations.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of phenethylamine derivatives .
The biological activities of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways or microbial metabolism.
- Receptor Modulation: Some derivatives act as modulators for neurotransmitter receptors, impacting neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
Neuropharmacology: Compounds with similar structures have been investigated for their neuroprotective effects. For instance, derivatives have been shown to enhance neurogenesis and protect against neuronal apoptosis in animal models .
Anticancer Research: Some phenethylamine derivatives have demonstrated cytotoxic effects against cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
